

Application Notes and Protocols: Inhaled Murepavadin for Cystic Fibrosis

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Compound of Interest

Compound Name: Murepavadin tfa

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Introduction

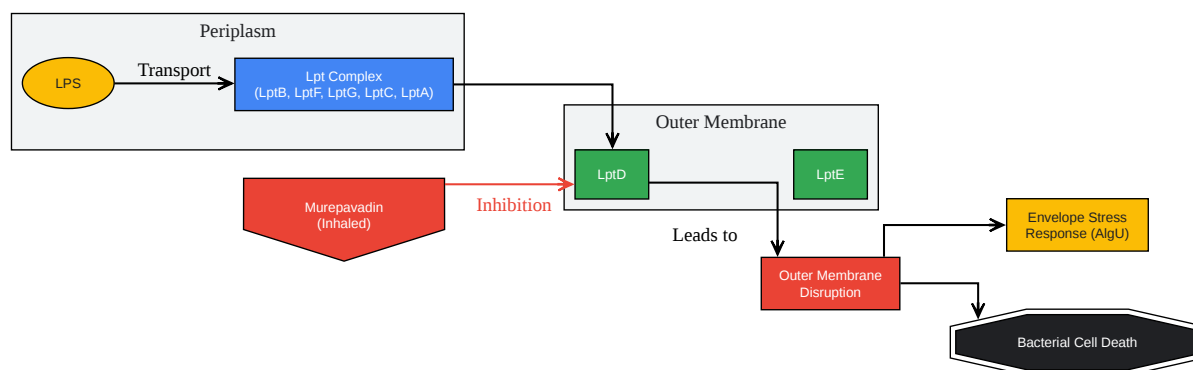
Murepavadin (formerly POL7080) is a novel, first-in-class outer membrane protein targeting antibiotic (OMPTA) with potent and specific activity against *Pseudomonas aeruginosa*, a primary pathogen in cystic fibrosis (CF) lung infections.[1][2] Its unique mechanism of action, targeting the lipopolysaccharide (LPS) transport protein LptD, disrupts the outer membrane integrity of the bacterium, leading to cell death.[3][4][5] An inhaled formulation of Murepavadin is under development to deliver the drug directly to the site of infection in the lungs of CF patients, maximizing local concentrations while minimizing systemic exposure and associated toxicities observed with the intravenous formulation.[2][5]

These application notes provide a comprehensive overview of the development of an inhaled Murepavadin formulation for CF, including its mechanism of action, formulation strategies, and detailed protocols for key analytical and preclinical evaluation methods.

Mechanism of Action of Murepavadin

Murepavadin exerts its bactericidal effect by specifically binding to the LptD component of the LPS transport machinery in *P. aeruginosa*. This interaction inhibits the translocation of LPS to the outer leaflet of the outer membrane, a critical process for maintaining the structural integrity of the bacterial cell envelope.[3][4][5] The disruption of the outer membrane leads to increased

permeability and triggers an envelope stress response mediated by the sigma factor AlgU.[3][6]
[7] Ultimately, the loss of outer membrane integrity results in bacterial cell death.



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Caption: Mechanism of action of Murepavadin.

Formulation Development

The inhaled formulation of Murepavadin is being developed as a dry powder inhaler (DPI). DPIs offer advantages in terms of stability and the ability to deliver a high drug payload directly to the lungs. A typical DPI formulation for an antibiotic like Murepavadin would consist of:

- **Micronized Murepavadin:** The active pharmaceutical ingredient (API) is micronized to an aerodynamic particle size of 1-5 μm to ensure deep lung deposition.[8]
- **Carrier Particles:** Larger, inert carrier particles, such as lactose, are often blended with the micronized drug.[9][10] These carriers improve the flowability and dispersibility of the powder from the DPI device during inhalation.[9]

The development process involves optimizing the particle size distribution of the API, the ratio of API to carrier, and the choice of DPI device to ensure consistent and efficient drug delivery to the lungs.

Data Presentation

In Vitro Activity of Murepavadin

Parameter	<i>P. aeruginosa</i> (Planktonic)	<i>P. aeruginosa</i> (Biofilm)	Reference
MIC ₅₀	0.125 mg/L (Broth Microdilution)	MBIC ₅₀ : 2 mg/L	[2][11]
MIC ₉₀	2 mg/L (Broth Microdilution)	MBIC ₉₀ : 32 mg/L	[2][11]
MBEC ₉₀	-	64 mg/L	[12][13]

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Preclinical In Vivo Efficacy of Inhaled Murepavadin

Animal Model	<i>P. aeruginosa</i> Strain	Treatment	Bacterial Load Reduction (log ₁₀ CFU/lung)	Reference
Murine Acute Pneumonia	PA14	Murepavadin (0.25 mg/kg) + Ceftazidime/Avib actam	Synergistic reduction	[3][6][7]
Murine Acute Pneumonia	PA14	Murepavadin (0.25 mg/kg) + Amikacin (35 mg/kg)	Synergistic reduction (756- fold)	[14]

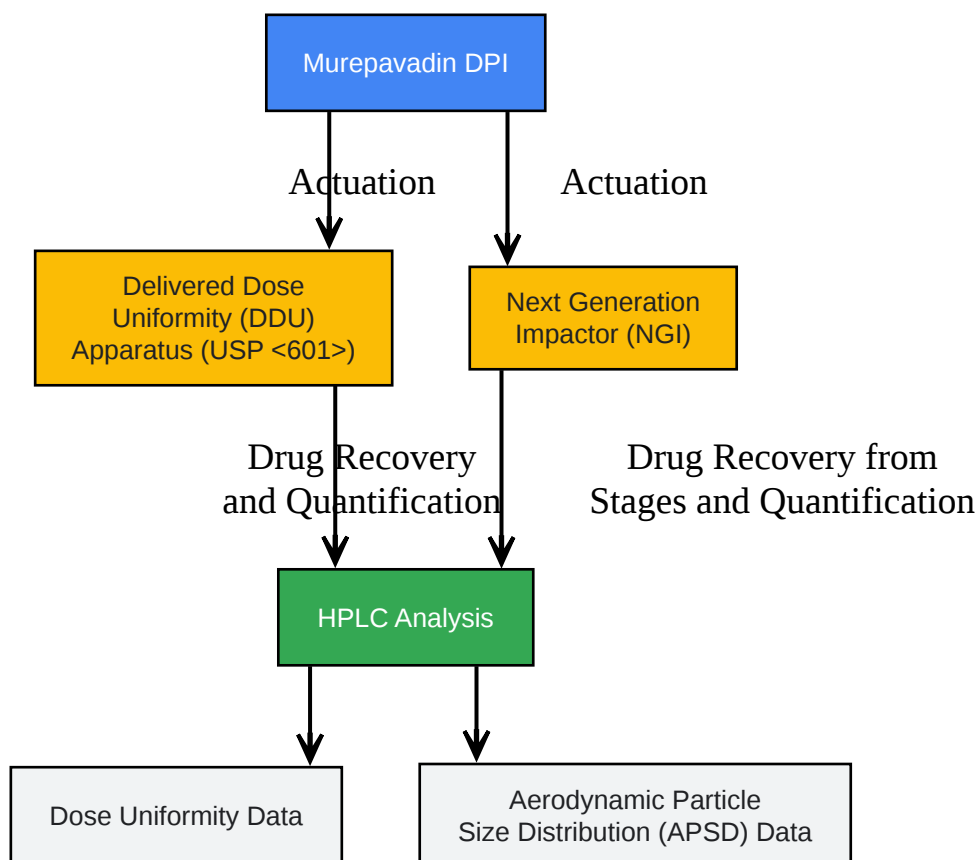
Phase I Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Doses)

Dose	Systemic Bioavailability	Peak Plasma Concentration (T_{max})	Epithelial Lining Fluid (ELF) Concentration at 24h	Reference
Up to 300 mg	< 5%	1-2 hours post-inhalation	> MIC ₉₀ for P. aeruginosa from CF patients	

Experimental Protocols

Aerosol Performance Characterization

The following protocols are essential for evaluating the performance of the Murepavadin DPI.



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Caption: Workflow for aerosol performance testing.

Objective: To ensure that each actuation of the DPI delivers a consistent and accurate dose of Murepavadin.

Methodology: (Based on USP <601>)

- **Apparatus Setup:** Assemble a DDU sampling apparatus. For DPIs, this will include a vacuum pump, a flow controller, and a filter holder.
- **Flow Rate Determination:** Set the flow rate through the apparatus to achieve a 4 kPa pressure drop across the inhaler, simulating a patient's inhalation.
- **DPI Actuation:** Prepare the Murepavadin DPI according to the manufacturer's instructions. Insert the mouthpiece into the apparatus inlet and actuate the device while drawing a defined volume of air (typically 2-4 L) through the system.
- **Sample Collection:** The delivered dose is captured on a filter within the apparatus.
- **Drug Quantification:** Extract the collected Murepavadin from the filter using a suitable solvent. Quantify the amount of drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** Repeat the procedure for multiple doses from the beginning, middle, and end of the device's life. The results should meet the specified acceptance criteria for dose uniformity.

Objective: To determine the particle size distribution of the aerosolized Murepavadin, which predicts its deposition pattern in the respiratory tract.

Methodology: (Using a Next Generation Impactor - NGI)

- **Apparatus Setup:** Assemble the NGI, which consists of a series of stages with progressively smaller nozzle diameters. Coat the collection surfaces of the NGI stages with a solution (e.g., silicone) to prevent particle bounce.

- **Flow Rate and Actuation:** Connect the NGI to a vacuum pump and set the flow rate to achieve a 4 kPa pressure drop across the DPI. Actuate the Murepavadin DPI into the NGI.
- **Sample Collection:** The aerosolized particles are separated and collected on the different stages of the NGI based on their aerodynamic diameter.
- **Drug Quantification:** After actuation, disassemble the NGI and rinse each stage and the induction port with a suitable solvent to recover the deposited Murepavadin. Quantify the amount of drug on each stage using a validated HPLC method.
- **Data Analysis:** Calculate the mass of Murepavadin deposited on each stage and determine the mass median aerodynamic diameter (MMAD) and the fine particle fraction (FPF), which is the percentage of the dose with a particle size typically less than 5 μm .

Stability Studies

Objective: To evaluate the physical and chemical stability of the inhaled Murepavadin formulation under various environmental conditions.

Methodology: (Based on ICH Q1A (R2) Guidelines)

- **Study Design:** Place samples of the Murepavadin DPI in controlled environment chambers under the following conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
 - Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months (if significant change is observed in accelerated studies).
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for 6 months.
- **Testing Frequency:** Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
- **Analytical Testing:** At each time point, evaluate the samples for:
 - Appearance

- Assay of Murepavadin content
- Degradation products/impurities
- Moisture content
- Delivered Dose Uniformity (DDU)
- Aerodynamic Particle Size Distribution (APSD)
- Data Analysis: Analyze the data to establish the shelf-life and recommended storage conditions for the product.

In Vitro Efficacy Assessment

Objective: To determine the lowest concentration of Murepavadin that inhibits the visible growth of *P. aeruginosa*.

Methodology: (Broth Microdilution)

- Preparation: Prepare a two-fold serial dilution of Murepavadin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculum: Prepare a standardized inoculum of *P. aeruginosa* (e.g., from a CF clinical isolate) to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: Incubate the plate at 37°C for 16-20 hours.
- Reading: The MIC is the lowest concentration of Murepavadin at which there is no visible bacterial growth.

Objective: To evaluate the efficacy of Murepavadin against *P. aeruginosa* biofilms, which are prevalent in CF lung infections.

Methodology: (Adapted from a CF bronchial epithelial cell line model)

- Cell Culture: Culture human CF bronchial epithelial cells (e.g., CFBE41o-) on permeable supports at an air-liquid interface (ALI) to form a polarized monolayer.

- **Biofilm Formation:** Establish a *P. aeruginosa* biofilm on the apical surface of the cell monolayer.
- **Treatment:** Expose the biofilm-infected cell cultures to various concentrations of Murepavadin, delivered as a dry powder or reconstituted solution to the apical surface.
- **Efficacy Assessment:** After a specified treatment duration, quantify the viable bacteria in the biofilm (e.g., by colony-forming unit counts). The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) can be determined.
- **Host Cell Viability:** Assess the viability of the epithelial cells (e.g., using an MTT assay) to evaluate the therapeutic index of the treatment.

In Vivo Efficacy Assessment

Objective: To evaluate the efficacy of inhaled Murepavadin in a relevant animal model of *P. aeruginosa* lung infection.

Methodology: (Murine Acute Pneumonia Model)

- **Bacterial Preparation:** Culture *P. aeruginosa* to the mid-logarithmic phase, then wash and resuspend the bacteria in sterile saline to the desired concentration.
- **Infection:** Anesthetize mice and infect them with *P. aeruginosa* via intranasal or intratracheal administration.
- **Treatment:** At a specified time post-infection, administer Murepavadin to the mice via inhalation (e.g., using a nose-only exposure system) or by direct intratracheal instillation of a reconstituted powder.
- **Efficacy Assessment:** At various time points after treatment, euthanize the mice and harvest their lungs. Homogenize the lung tissue and perform serial dilutions to quantify the bacterial load (CFU/lung).
- **Data Analysis:** Compare the bacterial loads in the lungs of Murepavadin-treated mice to those in a placebo-treated control group to determine the reduction in bacterial burden.

Conclusion

The development of an inhaled formulation of Murepavadin represents a promising targeted therapeutic strategy for the management of chronic *P. aeruginosa* infections in individuals with cystic fibrosis. Its novel mechanism of action and the potential for high lung concentrations with limited systemic exposure underscore its potential to address the challenges of antimicrobial resistance and treatment burden in this patient population. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of the formulation's performance, stability, and preclinical efficacy.

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